

Application Notes: Cy5 Acid (tri-SO₃) in Flow Cytometry

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Compound of Interest

Compound Name: Cy5 acid(tri so₃)

Cat. No.: B15091548

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Introduction

Cy5 acid (tri-SO₃), a sulfonated version of the cyanine dye Cy5, is a bright, far-red fluorescent dye widely utilized in flow cytometry and other fluorescence-based applications.[1][2][3][4] The addition of sulfonate (SO₃) groups significantly enhances its water solubility, which is a critical feature for biological applications.[2][5][6] This modification minimizes the use of organic solvents, prevents aggregation of the dye-conjugate, and reduces non-specific binding, leading to improved signal-to-noise ratios in assays.[6][7] Cy5 is optimally excited by the 633 nm laser line found in most flow cytometers and is spectrally similar to Alexa Fluor™ 647.[2][8][9]

Advantages of Tri-Sulfonated Cy5 in Flow Cytometry

- **Enhanced Water Solubility:** The tri-sulfonate groups make the dye highly soluble in aqueous buffers, simplifying conjugation procedures and preventing aggregation, which can cause artifacts and reduced fluorescence.[2][5][6][10]
- **Reduced Non-Specific Binding:** Increased hydrophilicity lowers the tendency of Cy5-conjugated antibodies to stick to cell surfaces and other materials, resulting in lower background signals and cleaner data.[1]
- **Bright Far-Red Fluorescence:** Cy5 exhibits intense fluorescence in a region of the spectrum where cellular autofluorescence is minimal, leading to high-contrast imaging and sensitive detection.[1][3][4]

- **High Photostability:** The dye is relatively stable against photobleaching, allowing for longer exposure times during data acquisition without significant signal loss.[\[1\]](#)
- **pH Insensitivity:** Cy5 conjugates are fluorescently stable over a broad pH range (pH 4 to 10), ensuring reliable performance in various staining buffers.[\[4\]](#)

Applications

Due to its favorable properties, Cy5 acid (tri-SO₃) is an excellent choice for a variety of flow cytometry applications:

- **Immunophenotyping:** Multi-color flow cytometry benefits from the far-red emission of Cy5, allowing for the simultaneous analysis of multiple cell surface markers with minimal spectral overlap with dyes excited by other lasers.[\[3\]](#)
- **Cell Sorting (FACS):** The bright signal from Cy5-conjugated antibodies facilitates the clear identification and sorting of specific cell populations.[\[2\]](#)[\[7\]](#)
- **Intracellular Staining:** While the sulfonated dye itself is cell-impermeable, it can be used to label intracellular targets after cell fixation and permeabilization procedures.[\[5\]](#)[\[11\]](#)

Quantitative Data

The following table summarizes the key spectral properties of Cy5 acid (tri-SO₃).

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646 - 651 nm	[1] [2] [9]
Emission Maximum (λ_{em})	~662 - 670 nm	[1] [2] [9] [12]
Molar Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹	[9]
Quantum Yield (Φ)	~0.2 - 0.27	[9]
Recommended Laser Line	633 nm (HeNe), 647 nm (Krypton-ion)	[2] [8]
Common Emission Filter	660/20 nm Bandpass	[2] [9]

Experimental Protocols

Protocol 1: Antibody Conjugation with Cy5 Acid (tri-SO₃) NHS Ester

This protocol describes the covalent labeling of primary antibodies with amine-reactive Cy5 acid (tri-SO₃) N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

Materials:

- Purified antibody (1-2 mg/mL recommended)
- Cy5 acid (tri-SO₃) NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Amine-free buffer, pH 8.0-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).
- Storage Buffer: 10 mM Tris, 150 mM NaCl, 0.1% (w/v) NaN₃, pH 8.2.[\[13\]](#)
- Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.

Methodology:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS, HEPES, MES).[\[14\]](#)[\[15\]](#) Buffers containing Tris or sodium azide must be avoided as they will compete for reaction with the NHS ester.[\[13\]](#)[\[14\]](#)
 - If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[\[13\]](#)
 - Adjust the antibody concentration to at least 1-2 mg/mL for optimal conjugation.[\[8\]](#)
- Dye Preparation:

- Immediately before use, dissolve the Cy5 acid (tri-SO₃) NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[8\]](#)[\[13\]](#) Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - The optimal molar ratio of dye to antibody should be determined empirically, but a starting range of 3:1 to 7:1 is recommended.[\[8\]](#) A common starting point is a 5:1 molar ratio.[\[8\]](#)[\[13\]](#)
 - Add the calculated volume of the dissolved Cy5 dye to the antibody solution while gently vortexing.
 - Wrap the reaction tube in aluminum foil to protect it from light and incubate for 1 hour at room temperature with gentle rotation.[\[8\]](#)[\[13\]](#)
- Purification:
 - Remove unreacted dye and exchange the buffer to the Storage Buffer using a desalting column or dialysis.[\[13\]](#)
 - The purified, labeled antibody is now ready for use. Store at 2-8°C, protected from light.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a Cy5-conjugated primary antibody.

Materials:

- Cells in suspension (up to 1×10^6 cells per sample)
- Cy5-conjugated primary antibody

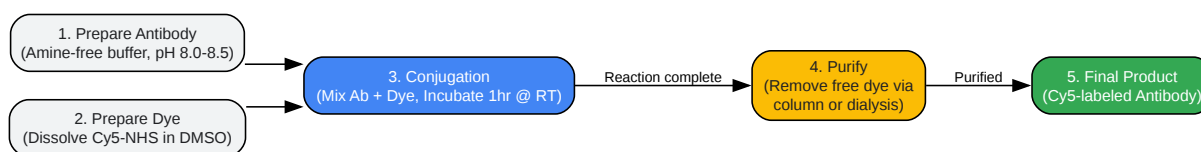
- Flow Cytometry Staining Buffer: PBS supplemented with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Viability dye (optional)
- Fc receptor blocking solution (optional, recommended for immune cells)[16]

Methodology:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Centrifuge at 300-500 x g for 5 minutes at 4°C.[16]
 - Discard the supernatant and resuspend the cell pellet in the staining buffer.
 - Count the cells and adjust the concentration to 1×10^7 cells/mL.[17]
- Fc Receptor Blocking (Optional):
 - If staining immune cells (e.g., splenocytes, PBMCs), pre-incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at room temperature to prevent non-specific antibody binding.[16][18]
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.[16]
 - Add the pre-titrated optimal amount of Cy5-conjugated primary antibody to the cells.
 - Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[16][19]
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube to wash away unbound antibody.[16][18]

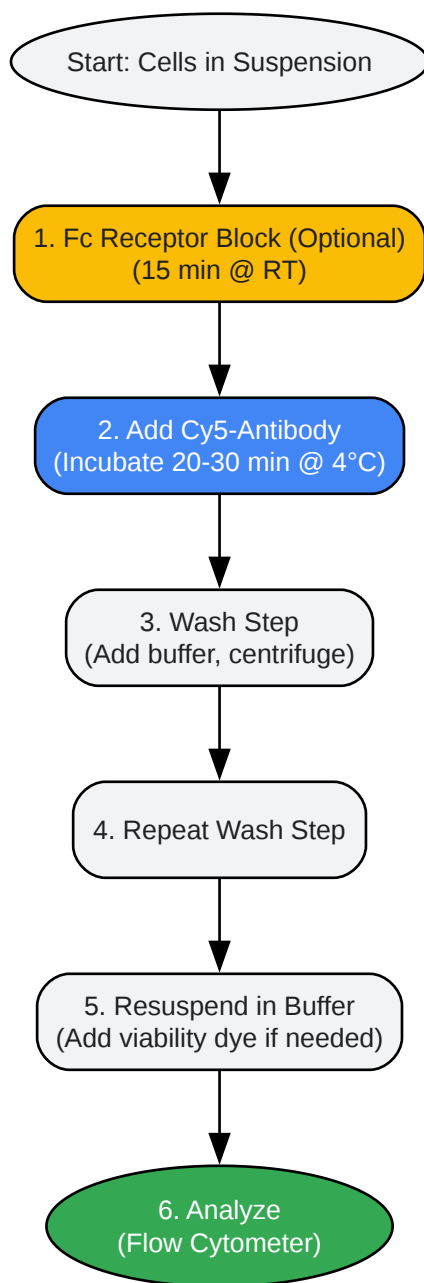
- Centrifuge at 300-500 x g for 5 minutes at 4°C and carefully decant the supernatant.[16]
- Repeat the wash step one more time.[18]
- Final Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[16][19]
 - If desired, add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
 - Keep the samples on ice and protected from light until analysis on a flow cytometer equipped with a 633 nm or 640 nm laser.

Visualizations



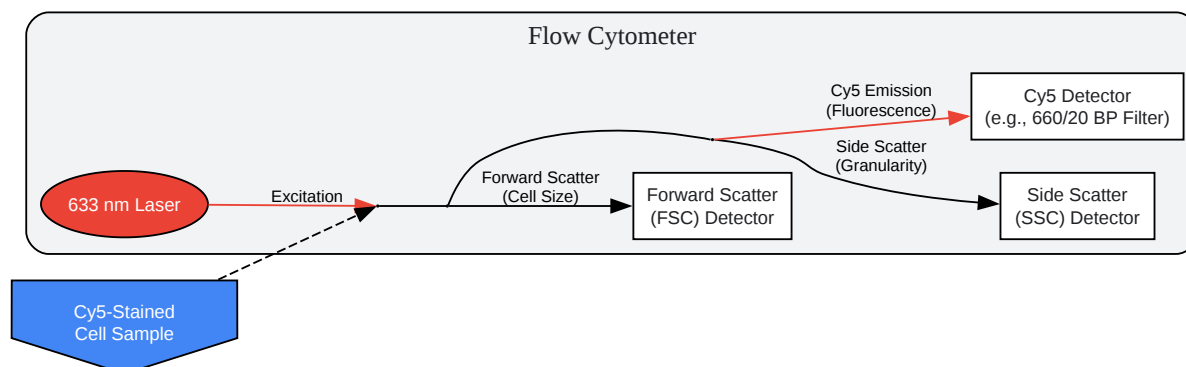
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Caption: Workflow for conjugating Cy5 NHS ester to a primary antibody.



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Caption: Protocol for cell surface staining with a Cy5-conjugated antibody.



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Caption: Principle of Cy5 signal detection in a flow cytometer.

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References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. nbino.com [nbino.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 [bocsci.com]
- 7. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 8. drmr.com [drmr.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. lumiprobe.com [lumiprobe.com]

- 11. [bio-rad-antibodies.com](https://www.bio-rad-antibodies.com) [[bio-rad-antibodies.com](https://www.bio-rad-antibodies.com)]
- 12. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 13. [drmr.com](https://www.drmr.com) [[drmr.com](https://www.drmr.com)]
- 14. [abcam.com](https://www.abcam.com) [[abcam.com](https://www.abcam.com)]
- 15. [abcam.com](https://www.abcam.com) [[abcam.com](https://www.abcam.com)]
- 16. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [[rndsystems.com](https://www.rndsystems.com)]
- 17. [research.pasteur.fr](https://www.research.pasteur.fr) [[research.pasteur.fr](https://www.research.pasteur.fr)]
- 18. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [[thermofisher.com](https://www.thermofisher.com)]
- 19. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
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